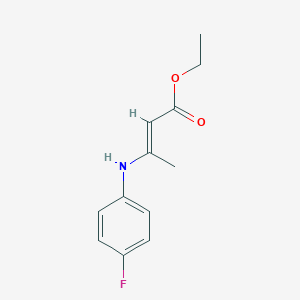

Ethyl 3-(4-fluoroanilino)crotonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(4-fluoroanilino)crotonate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which has been synthesized and characterized, revealing a supramolecular assembly with a three-dimensional network . Although the exact compound of interest is not directly studied in the provided papers, the related compounds give insights into the possible characteristics and behaviors of Ethyl 3-(4-fluoroanilino)crotonate.

Synthesis Analysis

The synthesis of related compounds involves various techniques and conditions. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was achieved through a process that included elemental analysis and spectroscopy methods . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a precursor involving ammonium acetate in glacial acetic acid . These methods provide a foundation for the synthesis of Ethyl 3-(4-fluoroanilino)crotonate, suggesting that similar conditions and reagents may be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was found to have a three-dimensional supramolecular network . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond . These findings suggest that Ethyl 3-(4-fluoroanilino)crotonate may also exhibit specific molecular interactions and conformations that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

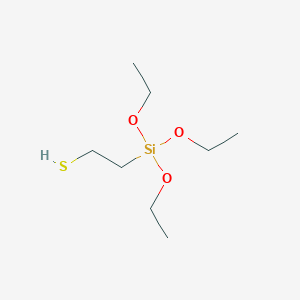

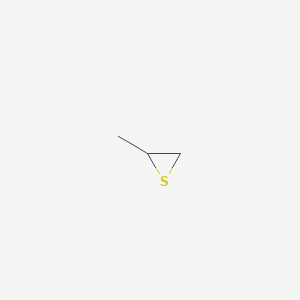

The reactivity of similar compounds has been explored in various studies. For instance, ethyl 4,4,4-trifluorocrotonate was shown to undergo addition reactions with thiols in the presence of catalytic amounts of alkylamines and ammonia . This indicates that Ethyl 3-(4-fluoroanilino)crotonate might also participate in addition reactions under appropriate conditions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TGA, and DTA . These studies have provided valuable information on the stability, thermal behavior, and spectroscopic fingerprints of the compounds. By analogy, Ethyl 3-(4-fluoroanilino)crotonate is likely to have distinct physical and chemical properties that could be similarly analyzed to understand its potential applications and behavior in various environments.

科学研究应用

Synthesis and Tagging Applications

Preparation of Acid-resistant Tags : A study by Fukuda et al. (2014) discusses the design and synthesis of acid-resistant heavy fluorous tags from ethyl crotonate. These tags are designed for recycling in synthetic systems, indicating the potential application of ethyl crotonate derivatives in facilitating the separation and recovery of target molecules in synthetic chemistry processes (Fukuda et al., 2014).

Organic Synthesis

Regioselective Dipolar Cycloaddition : Research by Schmidt et al. (2012) focuses on developing a regioselective 1,3-dipolar cycloaddition involving various crotonates, including efforts to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate. This highlights the role of crotonate derivatives in constructing complex molecular architectures, suggesting potential pathways for synthesizing related compounds (Schmidt et al., 2012).

安全和危害

属性

IUPAC Name |

ethyl (E)-3-(4-fluoroanilino)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDOLSNUNUYBLF-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluoroanilino)crotonate | |

CAS RN |

18529-17-4 |

Source

|

| Record name | NSC158402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。